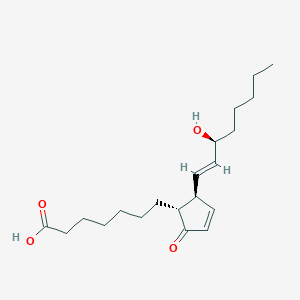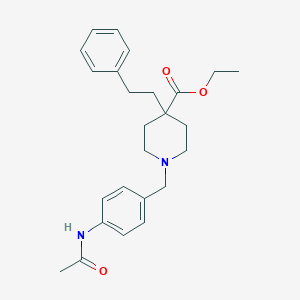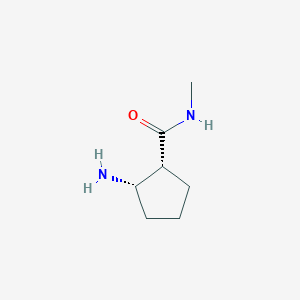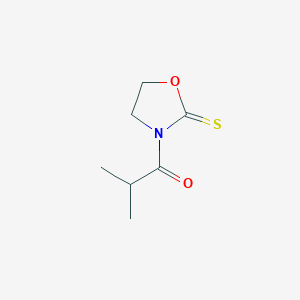
Prostaglandin A1
Übersicht
Beschreibung
Prostaglandin A1 is a naturally occurring compound derived from prostaglandin E1 through a dehydration process. It belongs to the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. This compound is known for its role in inhibiting tumor growth, inflammation, virus replication, platelet aggregation, and neuron apoptosis .
Wissenschaftliche Forschungsanwendungen
Prostaglandin A1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Prostaglandinen und deren Derivaten in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: this compound wird hinsichtlich seiner Rolle in zellulären Prozessen wie Apoptose, Entzündung und Zellsignalgebung untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Molekularziele: Es interagiert mit spezifischen Rezeptoren auf Zelloberflächen und löst intrazelluläre Signalwege aus.
Beteiligte Pfade: this compound moduliert Pfade, die mit Entzündungen, Apoptose und Zellproliferation zusammenhängen.
Vergleich mit anderen Prostaglandinen:
Prostaglandin E1: Während Prostaglandin E1 der Vorläufer von this compound ist, hat es unterschiedliche biologische Aktivitäten, darunter Vasodilatation und Hemmung der Magensäuresekretion.
Liste ähnlicher Verbindungen:
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin D2
- Prostaglandin I2 (Prostacyclin)
- Thromboxan A2
This compound zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden, antitumoralen und antiaggregatorischen Eigenschaften aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch im therapeutischen Kontext macht.
Wirkmechanismus
Target of Action
Prostaglandins, including PGA1, primarily target G protein-coupled receptors on the cell surface . These receptors initiate intracellular signal transductions, including cyclic adenosine monophosphate (cAMP)- and calcium ion (Ca2+)-induced cascades .
Mode of Action
PGA1 is known to inhibit tumor growth, inflammation, virus replication, platelet aggregation, and excitotoxin-induced neuron apoptosis . It promotes vasodilation and inhibits platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 (TXA2) synthesis .
Biochemical Pathways
Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators . They also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Pharmacokinetics
While specific pharmacokinetic data for PGA1 is limited, prostaglandins in general are known to have a short half-life due to rapid metabolism and excretion . They are usually administered locally to ensure effective concentrations at the site of action while minimizing systemic side effects .
Result of Action
PGA1 has been shown to have neuroprotective effects in a rodent ischemic model . It also inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis . Furthermore, it has been found to have antimitotic and antiproliferative effects .
Action Environment
The action of PGA1 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the effects of PGA1, as prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators . Additionally, the local concentration of PGA1 can significantly impact its efficacy, which is why it is often administered locally .
Biochemische Analyse
Biochemical Properties
Prostaglandin A1 is involved in multiple biological processes via Michael addition . It binds to more than 1000 proteins, some of which are associated with Alzheimer’s disease and especially with tauopathies .
Cellular Effects
This compound has been found to have inhibitory effects on tumor growth, inflammation, viral replication, platelet aggregation, and neurotoxin-induced neuronal apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through a mechanism involving the formation of a Michael adduct with cysteine 377 of PPP2R1A . This interaction activates PPP2R1A, leading to a decrease in tau phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, short-term administration of this compound in tau P301S transgenic mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner . Long-term treatment with this compound resulted in improvements in cognitive decline in these mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in tau P301S transgenic mice, this compound significantly reduced tau phosphorylation, resulting in improvements in cognitive decline .
Metabolic Pathways
This compound is a metabolic product of cyclooxygenase 2 (COX-2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin A1 can be synthesized from prostaglandin E1 through a dehydration reaction. The process typically involves the use of dehydrating agents such as phosphorus oxychloride or dicyclohexylcarbodiimide under controlled conditions to remove water molecules and form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar dehydration techniques. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Prostaglandin A1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, wodurch sich möglicherweise seine biologischen Eigenschaften ändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu this compound-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion gesättigtere Analoga erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin D2
- Prostaglandin I2 (Prostacyclin)
- Thromboxane A2
Prostaglandin A1 stands out due to its unique combination of anti-inflammatory, anti-tumor, and anti-platelet aggregation properties, making it a valuable compound in both research and therapeutic contexts.
Eigenschaften
IUPAC Name |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347314 | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14152-28-4 | |
| Record name | PGA1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14152-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?
A1: this compound (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []
Q2: What is the role of this compound (PGA1) in regulating tau phosphorylation?
A2: Research suggests that this compound (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []
Q3: How does this compound (PGA1) interact with nuclear factor-κB (NF-κB) signaling?
A3: Studies show that this compound (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]
Q4: Can this compound (PGA1) induce heat shock protein (HSP) expression?
A4: Yes, this compound (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]
Q5: What is the role of this compound (PGA1) in regulating the cell cycle?
A5: this compound (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl this compound (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []
Q6: What is the molecular formula and weight of this compound (PGA1)?
A6: this compound (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.
Q7: What are the in vitro and in vivo effects of this compound (PGA1) on tumor cells?
A7: this compound (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []
Q8: What evidence suggests the neuroprotective potential of this compound (PGA1)?
A8: Preclinical studies suggest that this compound (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []
Q9: What are the effects of this compound (PGA1) on renal function?
A9: Studies in conscious dogs revealed that the effects of this compound (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)




![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)


